3,4-Bis(benzyloxy)benzoic acid chemical properties
3,4-Bis(benzyloxy)benzoic acid chemical properties
An In-depth Technical Guide to 3,4-Bis(benzyloxy)benzoic Acid: Properties, Synthesis, and Applications in Drug Development
Introduction
3,4-Bis(benzyloxy)benzoic acid, also known as 3,4-dibenzyloxybenzoic acid, is a vital organic compound extensively utilized in medicinal chemistry and pharmaceutical research. Its structure, featuring a benzoic acid core with two benzyl ether protecting groups, makes it a strategic intermediate for the synthesis of complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis protocols, and critical role in the development of novel therapeutics, offering field-proven insights for researchers and drug development professionals.
The core utility of this molecule lies in its relationship with protocatechuic acid (3,4-dihydroxybenzoic acid). Protocatechuic acid is a naturally occurring phenolic compound recognized for a wide array of pharmacological activities, including antioxidant, anti-inflammatory, and anti-cancer effects[1][2]. However, the reactive catechol (dihydroxybenzene) moiety can interfere with synthetic transformations targeting other parts of the molecule. 3,4-Bis(benzyloxy)benzoic acid serves as a protected form of protocatechuic acid, where the vulnerable hydroxyl groups are masked as stable benzyl ethers. This allows for selective chemical modifications, primarily at the carboxylic acid function, before a final deprotection step reveals the bioactive catechol core.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of 3,4-Bis(benzyloxy)benzoic acid is fundamental for its effective use in a laboratory setting. These properties dictate the choice of solvents, reaction conditions, and purification methods.
Core Identifiers:
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Chemical Name: 3,4-Bis(benzyloxy)benzoic acid
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Synonyms: 3,4-dibenzyloxybenzoic acid, Benzoic acid, 3,4-bis(phenylmethoxy)-[3][4]
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Molecular Weight: 334.37 g/mol [4]
Physicochemical Data Summary:
| Property | Value | Source(s) |
| Appearance | Solid / Crystalline powder | [3] |
| Melting Point | 148-153 °C | [6] |
| Purity | Typically ≥95% | [3] |
| Solubility | Soluble in methanol, ethyl acetate; sparingly soluble in water. | [5] |
Spectroscopic Profile
The structural identity and purity of 3,4-Bis(benzyloxy)benzoic acid are routinely confirmed using standard spectroscopic techniques.
¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the aromatic protons, the benzylic methylene protons, and the carboxylic acid proton.
| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Reference |
| ~11.67 (variable) | Singlet (broad) | 1H | Carboxylic acid (-COOH) | [7] |
| 7.7 | Broad Singlet | 2H | Aromatic protons on the benzoic acid ring | [5] |
| 7.27-7.5 | Multiplet | 10H | Aromatic protons of the two benzyl groups | [5] |
| 6.98 | Doublet (J=8 Hz) | 1H | Aromatic proton on the benzoic acid ring | [5] |
| 5.26 | Singlet | 2H | Benzylic methylene (-OCH₂) | [5] |
| 5.22 | Singlet | 2H | Benzylic methylene (-OCH₂) | [5] |
Infrared (IR) Spectroscopy: The IR spectrum is characterized by strong absorptions corresponding to the carbonyl and hydroxyl groups of the carboxylic acid, as well as the C-O ether linkages.
| Wavenumber (cm⁻¹) | Functional Group | Description | Reference(s) |
| ~3000 (broad) | O-H | Carboxylic acid O-H stretch | [8] |
| ~1690 | C=O | Carboxylic acid C=O stretch | [8][9] |
| ~1159 | C-O | Ether C-O stretch | [9] |
Mass Spectrometry (ESI-MS):
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Calculated m/z: 334.12 for C₂₁H₁₈O₄
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Observed [M-H]⁻: 333.1 (Negative ion mode)
Synthesis and Reactivity
Synthesis Pathway: Williamson Ether Synthesis
The most prevalent method for preparing 3,4-Bis(benzyloxy)benzoic acid is through the protection of a protocatechuic acid precursor. This is typically achieved via the Williamson ether synthesis , a robust and widely adopted method for forming ethers.[10][11] The reaction involves the nucleophilic substitution (Sₙ2) of a halide by an alkoxide ion.[11][12]
Mechanism Insight: The synthesis starts with a 3,4-dihydroxybenzoic acid derivative, often the methyl ester (methyl protocatechuate), to prevent the acidic carboxyl group from interfering with the basic conditions. The phenolic hydroxyl groups are deprotonated by a base (e.g., potassium carbonate, sodium hydroxide) to form a more nucleophilic phenoxide. This phenoxide then attacks the electrophilic carbon of benzyl bromide or benzyl chloride, displacing the halide and forming the stable benzyl ether linkage.[11] Using a primary halide like benzyl bromide is crucial as it favors the desired Sₙ2 pathway over competing elimination reactions.[12]
Caption: Synthesis workflow for 3,4-Bis(benzyloxy)benzoic acid.
Experimental Protocol: Synthesis from Methyl 3,4-dibenzyloxybenzoate
This protocol details the hydrolysis (saponification) of the methyl ester to yield the final carboxylic acid.[5]
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Preparation: Dissolve sodium hydroxide (1.2 g) in methanol (100 mL).
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Reaction: Add this solution to a separate solution of methyl 3,4-dibenzyloxybenzoate (4.64 g) in methanol (50 mL).
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Reflux: Heat the reaction mixture under reflux for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Solvent Removal: After completion, evaporate the methanol under reduced pressure.
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Aqueous Workup: Dissolve the residue in water (100 mL). Wash the aqueous layer with ethyl acetate (2 x 50 mL) to remove any unreacted starting material or non-polar impurities.
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Acidification: Acidify the aqueous layer to a pH of 2 using 2N hydrochloric acid. This protonates the carboxylate salt, causing the desired product to precipitate out of the solution.[5]
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Isolation: Collect the white precipitate by filtration and dry under vacuum to yield 3,4-Bis(benzyloxy)benzoic acid.[5]
Chemical Reactivity
The reactivity of 3,4-Bis(benzyloxy)benzoic acid is dominated by its two main functional groups: the carboxylic acid and the benzyl ethers.
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Reactions at the Carboxylic Acid: The -COOH group undergoes standard transformations, such as esterification, conversion to acid chlorides, amide bond formation, and reduction to the corresponding alcohol (3,4-bis(benzyloxy)benzyl alcohol).[13] These reactions are central to its use as a building block.
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Debenzylation (Deprotection): The benzyl ethers are robust but can be cleaved under specific conditions to unmask the dihydroxy functionality. The most common method is catalytic hydrogenation (e.g., using H₂ gas with a Palladium on carbon catalyst, Pd/C). This reaction is clean and efficient, yielding protocatechuic acid and toluene as the byproduct. This deprotection step is often the final step in a synthetic sequence, revealing the bioactive core of the target molecule.
Caption: Deprotection of benzyl ethers to yield the active compound.
Applications in Drug Discovery and Development
The primary value of 3,4-Bis(benzyloxy)benzoic acid is as a strategic synthetic intermediate.[5]
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Intermediate for Bioactive Depsides: It is a key precursor for synthesizing compounds like Jaboticabin, a bioactive depside investigated for its potential in treating chronic obstructive pulmonary disease (COPD).[5]
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Protecting Group Strategy: In multi-step syntheses, protecting reactive functional groups is a cornerstone of modern organic chemistry. The benzyl groups on 3,4-Bis(benzyloxy)benzoic acid are excellent protecting groups for the catechol system due to their stability under a wide range of reaction conditions (e.g., basic, acidic, and some oxidizing/reducing conditions) and their relatively straightforward removal.
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Access to Protocatechuic Acid Derivatives: Protocatechuic acid and its derivatives exhibit a broad spectrum of biological activities.[1][2][14] By using the benzylated form, chemists can build complex molecular scaffolds attached to the carboxylic acid moiety before liberating the pharmacologically active catechol unit in the final step. This strategy is crucial for creating prodrugs or targeting specific biological pathways.
Safety and Handling
As with any laboratory chemical, proper handling and storage are essential to ensure safety.
-
Hazard Identification: Classified as causing skin irritation (H315), serious eye damage (H318), and potential respiratory irritation (H335).[15][16] It may also be harmful if swallowed (H302).[15]
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Precautionary Measures:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid generating dust.[15]
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Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles or a face shield, and a lab coat.[15][17] If dust is generated, a NIOSH-approved respirator is recommended.[15]
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Handling: Wash hands thoroughly after handling.[15] Avoid eating, drinking, or smoking in the work area.[15]
-
-
First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, removing contact lenses if possible. Seek immediate medical attention.[15]
-
Skin Contact: Wash the affected area with plenty of soap and water.[15] If irritation persists, seek medical advice.[17]
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Inhalation: Move the person to fresh air. If not breathing, provide artificial respiration. Seek immediate medical attention.[15]
-
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[16] Keep away from incompatible materials such as strong bases, metals, and oxidizing agents.[15]
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